molecular formula C18H25F3N2O2 B4928100 (3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol

Cat. No. B4928100
M. Wt: 358.4 g/mol
InChI Key: HHWZCHUHPICTAW-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a synthetic opioid receptor antagonist that has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of (3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol involves binding to the opioid receptors in the brain and blocking the effects of opioids. This leads to a decrease in the rewarding effects of opioids and a reduction in the risk of addiction and overdose.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in animal models. It has been shown to decrease the rewarding effects of opioids and reduce the risk of addiction and overdose. Additionally, it has been shown to have antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of (3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol is its high potency and selectivity for the opioid receptors. This makes it a potential candidate for the development of new drugs for the treatment of opioid addiction and overdose. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on (3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol. One direction is the development of new drugs based on this compound for the treatment of opioid addiction and overdose. Another direction is the study of the antidepressant and anxiolytic effects of this compound and its potential use in the treatment of psychiatric disorders. Additionally, future research could focus on improving the solubility of this compound to make it more suitable for in vivo studies.

Synthesis Methods

The synthesis of (3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol involves the reaction of 1,4-bis(3-aminopropyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of chemical transformations to yield the final compound.

Scientific Research Applications

(3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol has been extensively studied for its potential applications in drug development. It has been shown to have opioid receptor antagonist activity, which makes it a potential candidate for the treatment of opioid addiction and overdose. Additionally, it has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c19-18(20,21)14-3-1-2-13(10-14)11-22-7-6-16(17(25)12-22)23-8-4-15(24)5-9-23/h1-3,10,15-17,24-25H,4-9,11-12H2/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWZCHUHPICTAW-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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